

# Technical Guide: Characterization & Utilization of CAS 13526-66-4

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3-Bromo-6-chloroimidazo[1,5- a]pyridine
CAS No.:	1263057-14-2
Cat. No.:	B2500855

[Get Quote](#)

## (3-Bromo-6-chloroimidazo[1,2-b]pyridazine)[1][2] Executive Summary: The "Privileged Scaffold"

CAS 13526-66-4, systematically known as 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, is not merely a catalog item; it is a high-value "privileged scaffold" in kinase inhibitor discovery. Its structural utility lies in its orthogonal halogenation:

- C3-Bromine: Highly reactive to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
- C6-Chlorine: Less reactive, allowing for controlled, sequential functionalization.

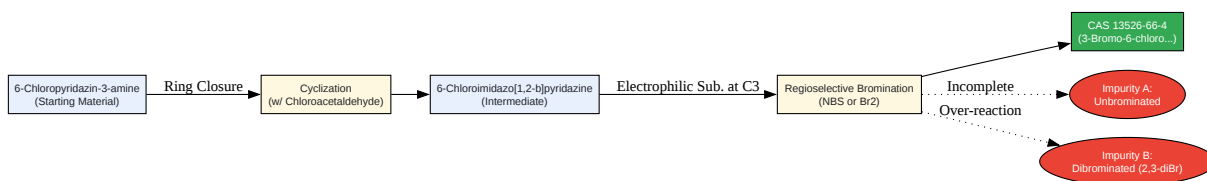
This guide provides a rigorous characterization framework to ensure this intermediate meets the stringent purity requirements necessary for high-yield downstream catalysis.

## Physicochemical Profile (Datasheet)

Property	Specification	Technical Note
CAS Number	13526-66-4	Unique identifier.[1][2]
Formula		Distinct isotopic signature (See Section 4).
Mol. Weight	232.47 g/mol	Monoisotopic mass ~230.92 Da.
Appearance	Off-white to pale yellow solid	Darkening indicates oxidation or light sensitivity.
Solubility	DMSO, DMF, MeOH	Limited solubility in non-polar solvents (Hexane).
LogP	~1.9 (Predicted)	Lipophilic enough for cell permeability in derivatives.
Storage	2–8°C, Inert Atmosphere	Hygroscopic; store under Argon/Nitrogen.

## Synthesis & Regiochemical Logic

To understand the impurities, one must understand the genesis of the molecule. The synthesis typically proceeds via the cyclization of 6-chloropyridazin-3-amine followed by electrophilic bromination.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway highlighting critical control points for impurity formation.

## Analytical Characterization Protocols

A simple "pass" on a CoA is insufficient for GMP-adjacent workflows. The following protocols are designed to validate structural integrity and regiochemistry.

### A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm identity via the unique Halogen Isotopic Pattern.

- The Science: Chlorine exists as (3:1).<sup>[3]</sup> Bromine exists as (1:1).<sup>[3][4]</sup>
- Expected Pattern: The combination creates a distinct "quartet-like" cluster.
  - M (231 Da):
  - M+2 (233 Da): ( ) AND ( ) — This will be the tallest peak.
  - M+4 (235 Da):
- Acceptance Criteria: The intensity ratio of M : M+2 : M+4 must approximate 3 : 4 : 1. Deviation suggests contamination with de-halogenated species.

### B. Nuclear Magnetic Resonance (

#### -NMR)

Objective: Verify regiochemistry (Br at C3, not C2). Solvent: DMSO-

or CDCl

.

Proton Position	Multiplicity	Approx. Shift ( )	Diagnostic Logic
H-2 (Imidazole)	Singlet (s)	7.9 – 8.2 ppm	Critical Signal. If Br were at C2, this singlet would disappear. Its presence confirms C3-substitution.
H-8 (Pyridazine)	Doublet (d)	8.0 – 8.1 ppm	Deshielded by adjacent Nitrogen.
H-7 (Pyridazine)	Doublet (d)	7.2 – 7.4 ppm	Coupled to H-8 ( Hz).

Protocol Note: Integration must be exactly 1:1:1. Any extra peaks in the aromatic region (7.0–8.5 ppm) indicate regioisomers (e.g., 2-bromo derivative) or unreacted starting material.

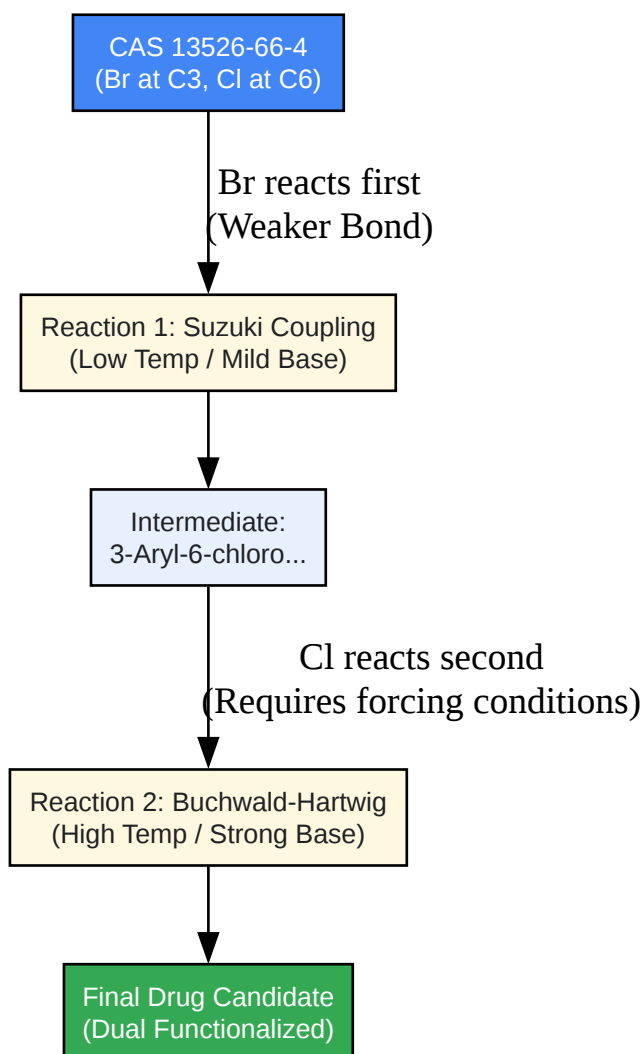
## C. HPLC Purity Method (Reverse Phase)

Objective: Quantify organic impurities (unreacted intermediate, dibromo species).

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), mm, 3.5  $\mu$ m.
- Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
- Mobile Phase B: Acetonitrile (MeCN).
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic system) and 220 nm (amide bonds).
- Why this works: The unbrominated precursor is more polar (elutes earlier). The dibrominated impurity is more lipophilic (elutes later). CAS 13526-66-4 will elute in the middle.

## Functionalization Strategy (The "Why")

This molecule is designed for Sequential Cross-Coupling. The reactivity difference between the C-Br and C-Cl bonds is the core feature.



[Click to download full resolution via product page](#)

Figure 2: Orthogonal reactivity logic. The C-Br bond is chemically "softer" and reacts under milder conditions than the C-Cl bond.

## Handling & Stability

- Light Sensitivity: Halogenated heterocycles can undergo photolytic dehalogenation. Store in amber vials.

- Moisture: While the imidazopyridazine core is relatively stable, moisture can affect the stoichiometry of subsequent sensitive coupling reactions (e.g., quenching organolithium reagents).
- Safety: Irritant. Avoid inhalation. Standard PPE (gloves, goggles, fume hood) is mandatory.

## References

- PubChem. "3-Bromo-6-chloroimidazo[1,2-b]pyridazine Compound Summary." [1] National Library of Medicine. [\[Link\]](#)
- ChemistrySteps. "Isotopic Patterns in Mass Spectrometry (Cl and Br)." Spectroscopy Education. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C<sub>6</sub>H<sub>3</sub>BrClN<sub>3</sub> | CID 12872323 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 13526-66-4 [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [[chemistrysteps.com](https://chemistrysteps.com)]
- 4. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- To cite this document: BenchChem. [Technical Guide: Characterization & Utilization of CAS 13526-66-4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2500855/docs#technical-guide-characterization-utilization-of-cas-13526-66-4>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)